3-(3,5-Dimethylphenoxy)-5-nitroaniline
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-5-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-10(2)5-13(4-9)19-14-7-11(15)6-12(8-14)16(17)18/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKLWMCKHKORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265604 | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-61-2 | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenoxy)-5-nitroaniline typically involves the reaction of 3,5-dimethylphenol with 5-nitro-2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and the product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenoxy)-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3,5-Dimethylphenoxy)-5-aminoaniline.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-(3,5-Dimethylphenoxy)-5-nitroaniline, differing primarily in substituent groups on the phenoxy ring or the nitroaniline moiety. Key comparisons are summarized in Table 1 and discussed thereafter.
Table 1: Comparative Data for this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Purity | Category |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₁₃N₂O₃ | 258.28–260.25* | 438218-61-2 | 3,5-dimethylphenoxy | 95% | C2 |
| 3-(4-Chlorophenoxy)-5-nitroaniline | C₁₂H₉ClN₂O₃ | 264.67 | 208122-61-6 | 4-chlorophenoxy | 95% | B6 |
| 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline | C₁₂H₈ClFN₂O₃ | 282.66 | 861440-00-8 | 3-Cl, 4-F-phenoxy | 95% | D5 |
| 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline | C₁₅H₁₄N₂O₃ | 258.28 | 832739-48-7 | 2,3,5-trimethylphenoxy | 95% | C2 |
| 3-(2,5-Dimethylphenoxy)-5-nitroaniline | C₁₂H₁₃N₂O₃ | 260.25 | EN300-228368 | 2,5-dimethylphenoxy | 95% | — |
Note: Molecular weight discrepancies reflect variations in reported data .
Key Comparative Analysis
Structural and Electronic Effects
- Methyl vs. Chloro and fluoro substituents (electron-withdrawing) lower electron density, which may slow reduction reactions (e.g., nitro to amine conversion using SnCl₂ ) and alter solubility profiles .
- Positional Isomerism: The 3,5-dimethylphenoxy isomer (target compound) and 2,5-dimethylphenoxy isomer (EN300-228368 ) demonstrate how methyl group positioning affects steric hindrance and intermolecular interactions.
Physicochemical Properties
- Molecular Weight and Lipophilicity: Halogenated derivatives (e.g., 3-chloro-4-fluoro analogue, 282.66 g/mol) exhibit higher molecular weights and lipophilicity compared to methyl-substituted compounds, influencing their bioavailability and environmental persistence .
Biological Activity
3-(3,5-Dimethylphenoxy)-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions with biomolecules, its pharmacological effects, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
This compound features a nitro group and a phenoxy moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens. Interaction studies suggest that it may disrupt cellular functions by targeting specific biomolecules such as proteins and nucleic acids.
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
- Trypanocidal Activity : Preliminary findings suggest that this compound may possess trypanocidal properties, making it a candidate for further investigation in the treatment of Trypanosomiasis .
Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of various nitroaniline derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with essential cellular processes.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ampicillin) | 8.0 | Staphylococcus aureus |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against human leukemia THP-1 cells, this compound exhibited an IC value of 15 µM. This suggests moderate cytotoxic potential, warranting further exploration into its mechanism of action.
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| THP-1 | 15 | 2.0 |
| Normal Fibroblast | >30 | - |
Study 3: Trypanocidal Properties
A recent investigation into the trypanocidal effects of various nitro compounds found that this compound displayed notable activity against Trypanosoma cruzi with an IC of 10 µM. This positions it as a potential lead compound for further development in treating Chagas disease.
The proposed mechanism for the biological activity of this compound includes:
- Oxidative Stress Induction : The generation of ROS is believed to play a crucial role in its cytotoxic effects. This oxidative stress can damage cellular components such as DNA and proteins .
- Interaction with Enzymes : The nitro group may facilitate interactions with specific enzymes involved in cellular metabolism, leading to altered metabolic pathways in target organisms .
Q & A
Q. What are the established synthesis protocols for 3-(3,5-dimethylphenoxy)-5-nitroaniline, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic aromatic substitution, where 3,5-dimethylphenol reacts with 5-nitroaniline derivatives under basic conditions. Key parameters include:
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
- HPLC : Purity validation (95%+), using C18 columns with acetonitrile/water mobile phases .
- NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 259.1 (calculated: 259.09) .
Resolution of discrepancies : Cross-validate using FT-IR (nitro group stretch at ~1520 cm⁻¹) and X-ray crystallography for structural confirmation .
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Example reactions:
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling coupling reactions .
- Nucleophilic Attack : Limited due to electron deficiency; requires harsh conditions (e.g., SNAr with strong nucleophiles like thiols) .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during synthesis, and how can selectivity be improved?
Answer: Common side reactions include:
- O- vs. C-alkylation : The phenol oxygen preferentially reacts, but trace moisture can lead to hydrolysis. Use anhydrous conditions and molecular sieves .
- Nitro Group Reduction : Unintended reduction under basic conditions. Avoid excess reducing agents; monitor via TLC .
Q. Selectivity enhancement :
- Microwave-assisted synthesis : Reduces reaction time, minimizing side products .
- Protecting groups : Temporarily block the nitro group during functionalization .
Q. How do computational models (e.g., DFT) predict the compound’s electronic properties, and how do these align with experimental data?
Answer:
- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, showing electron density localized on the nitro and phenoxy groups .
- Experimental Validation : UV-Vis spectra (λ_max ~320 nm) correlate with computed electronic transitions. Discrepancies >10% suggest solvent effects or crystal packing influences .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies : Conduct degradation tests at 40°C/75% RH for 4 weeks. HPLC monitors decomposition products (e.g., nitro-to-amine conversion) .
- pH-Dependent Stability : The compound is stable at pH 5–7 but hydrolyzes rapidly under alkaline conditions (pH >9). Use buffered solutions for biological assays .
Mitigation Strategy : Lyophilization improves shelf life; store at -20°C in amber vials .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters like stoichiometry (1:1.2 phenol:aniline) and mixing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
